molecular formula C9H13N3S B2405849 1-(2-Aminophenyl)-3-ethylthiourea CAS No. 19384-22-6

1-(2-Aminophenyl)-3-ethylthiourea

Cat. No.: B2405849
CAS No.: 19384-22-6
M. Wt: 195.28
InChI Key: PEFGJKDHPHCNCY-UHFFFAOYSA-N
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Description

The compound “1-(2-Aminophenyl)pyrrole” is a heterocyclic building block . It participates in Pt (IV)-catalyzed hydroamination triggered cyclization reaction to yield fused pyrrolo [1,2- a] quinoxalines . It reacts with aromatic or heteroaromatic aldehydes in ethanol and catalytic amounts of acetic acid to yield 4,5-dihydropyrrolo [1,2- a ]quinoxalines .


Chemical Reactions Analysis

There are some chemical reactions involving related compounds. For example, a new quinazoline derivative was synthesized from 2-(2-aminophenyl)-1H-benzimidazole and octanal .

Scientific Research Applications

Aromatase Inhibitory Activity

1-(2-Aminophenyl)-3-ethylthiourea derivatives have been synthesized and studied for their potential as aromatase inhibitors. These compounds, including 3-(cyclohexymethyl)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2, 4-dione, have shown in vitro inhibition of human placental aromatase, a cytochrome-P450-dependent enzyme responsible for converting androgens to estrogens. This makes them of interest in the endocrine therapy of hormone-dependent tumors like breast cancer (Staněk et al., 1991).

Antimicrobial Activity

Derivatives of 2-aminothiophenes, which include compounds similar to this compound, have displayed notable antimicrobial activities. These compounds have been synthesized and evaluated for their effectiveness against various microbial strains, showing potential as antimicrobial agents (Prasad et al., 2017).

Selective Detection in Analytical Chemistry

A study involving a related compound, ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, as a ratiometric fluorescent probe, highlights the potential of similar thiourea compounds in analytical chemistry. This probe was effective in the selective detection of biothiols such as cysteine and homocysteine, suggesting applications in diagnostics and analytical chemistry (Na et al., 2016).

G Protein-Coupled Receptor Binding

Research on 2‐(1H‐indol‐3‐yl)ethylthiourea derivatives has explored their binding affinities and functional activities at various receptors, including 5-HT1A and D2 receptors. Such studies contribute to understanding the pharmacological potential of thiourea compounds in central nervous system applications (Szulczyk et al., 2019).

Synthesis of Novel Indole-Derived Thioureas

Indole-derived thiourea compounds, synthesized through similar processes to this compound, have been evaluated for their antimicrobial and antiviral activities. These studies demonstrate the wide-ranging biological activities of thiourea derivatives, including their effectiveness against HIV-1 and other pathogens (Sanna et al., 2018).

Safety and Hazards

The safety data sheet for a related compound, “2-Aminophenol”, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research could focus on the synthesis and characterization of “1-(2-Aminophenyl)-3-ethylthiourea” and its derivatives, as well as their potential applications in various fields .

Biochemical Analysis

Biochemical Properties

1-(2-Aminophenyl)-3-ethylthiourea plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with histone deacetylases (HDACs), where it acts as an inhibitor. This interaction leads to the modulation of gene expression by altering the acetylation status of histones . Additionally, this compound has been shown to bind to metal ions such as zinc, forming complexes that can influence enzymatic activity .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of histone deacetylases by this compound can lead to changes in gene expression patterns, affecting cell proliferation, differentiation, and apoptosis . Moreover, this compound has shown potential anticancer activity by inhibiting the growth of cancer cells and inducing cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It binds to the active sites of histone deacetylases, inhibiting their enzymatic activity and leading to increased acetylation of histones . This change in acetylation status affects chromatin structure and gene expression. Additionally, this compound can form complexes with metal ions, such as zinc, which can further modulate enzymatic activity and protein function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has shown beneficial effects, such as inhibiting tumor growth and modulating immune responses . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can influence metabolic flux and alter the levels of certain metabolites in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can localize to different cellular compartments, influencing its activity and function. The distribution of this compound within tissues can also affect its therapeutic potential and toxicity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with histone deacetylases suggests a nuclear localization, where it can modulate gene expression by altering chromatin structure . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

1-(2-aminophenyl)-3-ethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3S/c1-2-11-9(13)12-8-6-4-3-5-7(8)10/h3-6H,2,10H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFGJKDHPHCNCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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